2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine
Overview
Description
2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine is a chemical compound with the molecular formula C15H16N2 . It has a molecular weight of 224.3 . The compound is yellow to brown in solid form .
Molecular Structure Analysis
The InChI code for 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine is1S/C15H16N2/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-8H,9-11,16H2
. This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis
2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine has a molecular weight of 224.3 . It is yellow to brown in solid form .Scientific Research Applications
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Antiviral Activity
- Field : Pharmacology
- Application : Indole derivatives have been found to possess antiviral activity .
- Method : Compounds such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
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Anticancer Activity
- Field : Oncology
- Application : Some indole derivatives have shown strong cytotoxicity against human cancer cell lines .
- Method : Compounds were synthesized and evaluated for their cytotoxicity against three human cancer cell lines (SW620, human colon cancer; PC3, prostate cancer; NCI-H23, lung cancer) .
- Results : Five compounds, including 3c, 3e, 5c, 5e, and 5g, exhibited strong cytotoxicity (IC50 values in the range of 0.65–7.17 µM). Compound 5g was the most potent one with IC50 values as low as 0.65 μM, even more potent than adriamycin, a positive control .
- Synthesis of Benzyl Ethers and Esters
- Field : Organic Chemistry
- Application : 2-Benzyloxypyridine is used as a reagent for the synthesis of benzyl ethers and esters .
- Method : A mixture of alcohol, 2-benzyloxypyridine, and MgO in toluene was cooled in an ice bath, and methyl triflate was added dropwise. The ice bath was replaced with an oil bath, which was gradually warmed .
- Results : This method provides a convenient way to prepare benzyl ethers and esters .
- Synthesis of Benzyl Ethers and Esters
- Field : Organic Chemistry
- Application : 2-Benzyloxy-1-methylpyridinium triflate is used as a reagent for the synthesis of benzyl ethers and esters .
- Method : A mixture of alcohol, 2-benzyloxypyridine, and MgO in toluene was cooled in an ice bath, and methyl triflate was added dropwise. The ice bath was replaced with an oil bath, which was gradually warmed .
- Results : This method provides a convenient way to prepare benzyl ethers and esters .
properties
IUPAC Name |
2-benzyl-1,3-dihydroisoindol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-8H,9-11,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APHDKXQNTZQBHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390167 | |
Record name | 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine | |
CAS RN |
127168-70-1 | |
Record name | 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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